1,2-Dibromo-2,3-dimethylbutane

Physical state Formulation compatibility Process handling

1,2-Dibromo-2,3-dimethylbutane (CAS 29916-45-8) is a C₆H₁₂Br₂ vicinal dibromide with a molecular weight of 243.97 g·mol⁻¹. It belongs to the family of brominated dimethylbutane isomers, all sharing the same empirical formula but differing in bromine regiochemistry and methyl substitution pattern.

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 29916-45-8
Cat. No. B14681809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-2,3-dimethylbutane
CAS29916-45-8
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCC(C)C(C)(CBr)Br
InChIInChI=1S/C6H12Br2/c1-5(2)6(3,8)4-7/h5H,4H2,1-3H3
InChIKeyZUUWMYZAMGXEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-2,3-dimethylbutane (CAS 29916-45-8): Procurement-Relevant Compound Class and Baseline Identity


1,2-Dibromo-2,3-dimethylbutane (CAS 29916-45-8) is a C₆H₁₂Br₂ vicinal dibromide with a molecular weight of 243.97 g·mol⁻¹ . It belongs to the family of brominated dimethylbutane isomers, all sharing the same empirical formula but differing in bromine regiochemistry and methyl substitution pattern. The compound features one primary bromide at the C-1 position and one tertiary bromide at C-2, with methyl groups occupying the C-2 and C-3 positions . This asymmetric substitution pattern distinguishes it structurally from the more widely studied symmetrical isomer 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0, pinacol dibromide), in which both bromines reside on tertiary carbons . First reported in a 1962 synthesis study by Bogatskaya et al. [1], the compound remains a relatively specialized organobromine intermediate. Its reported physical properties include an estimated boiling point of 207.32 °C, a density of 1.6033, and a refractive index of 1.5105 .

Why In-Class Brominated Dimethylbutane Isomers Cannot Be Interchanged for 1,2-Dibromo-2,3-dimethylbutane


Isomeric dibromo-dimethylbutanes share the same molecular formula but exhibit markedly divergent physical states, boiling points, and reactivity profiles that preclude generic substitution. The symmetrical 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0) is a crystalline solid at ambient temperature (mp 168 °C) , whereas 1,2-dibromo-2,3-dimethylbutane is handled as a liquid , directly impacting formulation compatibility, solvent selection, and unit operations in kilogram-scale processing. The 1,2-isomer's primary bromide at C-1 offers an SN2-accessible electrophilic site that is sterically and electronically distinct from the two hindered tertiary bromides of the 2,3-isomer . Furthermore, the positional isomer 1,2-dibromo-3,3-dimethylbutane (CAS 640-21-1) carries a tert-butyl group that alters both boiling point (73 °C at 3 mmHg vs. 207 °C estimated at 760 mmHg for the target) and elimination regiochemistry . These divergences in physical state, bromide accessibility, and thermal behavior are quantifiable and consequential; substituting one isomer for another without experimental validation risks altered reaction kinetics, different product distributions, and processing incompatibility.

Quantitative Differentiation Evidence for 1,2-Dibromo-2,3-dimethylbutane Versus Closest Analogs


Physical State at Ambient Temperature: Liquid Target vs. Solid 2,3-Dibromo-2,3-dimethylbutane

1,2-Dibromo-2,3-dimethylbutane is handled as a liquid at standard laboratory and industrial ambient temperatures, whereas 2,3-dibromo-2,3-dimethylbutane (CAS 594-81-0) is a white to almost white crystalline solid with a melting point of 168 °C . No melting point is reported for the target compound in authoritative databases, consistent with a liquid state at room temperature. This difference is critical for solvent-free reaction protocols, continuous-flow processing, and liquid-phase formulation where solid dissolution would introduce an additional unit operation.

Physical state Formulation compatibility Process handling

Atmospheric Boiling Point Difference: ~28 °C Lower for 2,3-Dibromo-2,3-dimethylbutane vs. Target

The atmospheric-pressure boiling point of 1,2-dibromo-2,3-dimethylbutane is estimated at 207.32 °C , while 2,3-dibromo-2,3-dimethylbutane has a reported boiling point of 179.1 °C at 760 mmHg . This ~28 °C difference enables separation of mixtures of these isomers by fractional distillation and indicates lower vapor pressure for the target compound at a given temperature, which is relevant for vacuum-assisted removal of volatile byproducts.

Boiling point Distillation separation Thermal processing

Bromine Substitution Pattern: Primary (C-1) + Tertiary (C-2) vs. Bis-Tertiary in the 2,3-Isomer

The target compound bears one bromine on a primary sp³ carbon (C-1, –CH₂Br) and one on a tertiary sp³ carbon (C-2, –C(CH₃)(Br)–), as confirmed by its SMILES representation BrC(C)(CBr)C(C)C . In contrast, 2,3-dibromo-2,3-dimethylbutane carries both bromines on sterically congested tertiary carbons (SMILES: CC(Br)(C)C(Br)(C)C) [1]. The presence of a primary bromide in the target compound lowers the activation barrier for bimolecular nucleophilic substitution (SN2) and provides a regiochemically distinct site for sequential functionalization. The 2,3-isomer's bis-tertiary bromides strongly favor SN1/E1 pathways under solvolytic conditions.

Nucleophilic substitution SN2 reactivity Steric accessibility

Density and Refractive Index: Measurable Quality Control Parameters Distinguishing the Target from the 2,3-Isomer

The target compound has a reported density of 1.6033 and a refractive index of 1.5105 , while the 2,3-isomer reports a density of 1.583 g/cm³ and refractive index of 1.499 . These differences—Δdensity ≈ 0.020 g/cm³ (1.3% higher for target) and ΔnD ≈ 0.0115—are readily measurable by standard benchtop densitometry and refractometry, providing rapid, non-destructive identity confirmation upon receipt of material. Equivalent data for 1,2-dibromo-3,3-dimethylbutane show density 1.61 g/mL at 25 °C and n20/D 1.5053 , further differentiating it from the target.

Quality control Identity verification Purity assessment

Rotational Isomerism and Conformational Flexibility: 2 Rotatable Bonds (Target) vs. 1 (2,3-Isomer)

Computed molecular descriptors list 2 rotatable bonds for 1,2-dibromo-2,3-dimethylbutane versus 1 rotatable bond for 2,3-dibromo-2,3-dimethylbutane [1]. This difference arises from the target's asymmetric C-2 center bearing one methyl and one bromomethyl substituent, versus the symmetrical C-2/C-3 centers each bearing two methyl groups in the 2,3-isomer. The 2,3-isomer has been extensively studied for gauche/trans rotational isomerism, with an activation energy for gauche→trans isomerization estimated at 6–7.5 kcal/mol from acoustic measurements at ~50 °C [2]. The target compound, with its longer bromomethyl arm (–CH₂Br), is expected to exhibit a different conformational energy landscape and dipole moment profile, though direct measurements remain absent from the primary literature.

Conformational analysis Rotational isomerism Molecular flexibility

Dehydrobromination Product Distribution: Differential Alkene/Alkyne Outcomes Based on Regiochemistry

Vicinal dibromides undergo double dehydrohalogenation to yield alkynes or conjugated dienes, with the product distribution governed by the substitution pattern of the brominated carbons. The symmetrical 2,3-dibromo-2,3-dimethylbutane has been established in patent literature as a precursor to 2,3-dimethylbutadiene via vapor-phase dehydrobromination over solid catalysts [1]. The target compound 1,2-dibromo-2,3-dimethylbutane, with its primary bromide at C-1 and tertiary bromide at C-2, would dehydrobrominate to yield a different unsaturated product (likely 2,3-dimethyl-1-butyne or 2,3-dimethyl-1,3-butadiene with distinct regiochemistry) compared to the 2,3-isomer. The presence of only one β-hydrogen on the tertiary bromide-bearing carbon in the target further constrains the elimination pathway relative to the 2,3-isomer, which has two equivalent tertiary centers.

Elimination reaction Alkyne synthesis Product selectivity

Procurement-Driven Application Scenarios for 1,2-Dibromo-2,3-dimethylbutane Based on Differentiated Properties


Liquid-Phase Formulation and Continuous-Flow Processing Where Solid Reagents Are Incompatible

In continuous-flow reactor setups or solvent-free reaction protocols, a liquid reagent is strongly preferred over a solid that requires pre-dissolution or melting. 1,2-Dibromo-2,3-dimethylbutane's liquid physical state at ambient temperature eliminates the melting step (168 °C) required for the 2,3-isomer , reducing energy costs and simplifying pump-based delivery. This makes the target compound the more practical choice for automated synthesis platforms and kilogram-scale batch processing where solids handling adds complexity.

Sequential Functionalization via Selective Primary Bromide Displacement

Synthetic routes requiring chemo-differentiation of two bromine atoms benefit from the target's primary (C-1) + tertiary (C-2) bromide pairing . The primary bromide is susceptible to SN2 displacement by nucleophiles (e.g., alkoxides, amines, cyanide), while the tertiary bromide can be retained for subsequent elimination or solvolysis. This sequential reactivity is not available with 2,3-dibromo-2,3-dimethylbutane, where both bromides are sterically hindered tertiary sites that resist bimolecular substitution .

Synthesis of Unsymmetrical Internal Alkynes via Regiocontrolled Double Dehydrobromination

When the target molecule is an unsymmetrical alkyne (e.g., 2,3-dimethyl-1-butyne or a derivative thereof), 1,2-dibromo-2,3-dimethylbutane's vicinal dibromide motif with differentiated C-1/C-2 centers provides the necessary regiochemical bias . The symmetrical 2,3-isomer, in contrast, is established as a precursor to symmetrical 2,3-dimethylbutadiene via double dehydrobromination , and cannot deliver the unsymmetrical alkyne product.

Quality Control and Identity Verification via Benchtop Densitometry and Refractometry

Incoming material acceptance protocols can leverage the target compound's distinct density (1.6033) and refractive index (1.5105) to rapidly distinguish it from the 2,3-isomer (density 1.583; RI 1.499) and the 3,3-dimethyl isomer (density 1.61; RI 1.5053) without chromatographic instrumentation. This low-cost identity check is valuable for procurement verification in laboratories handling multiple brominated C₆ intermediates simultaneously.

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